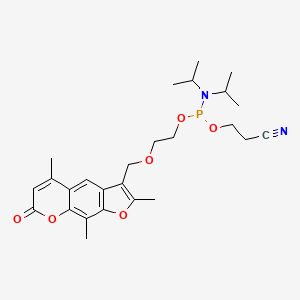
Psoralen-c 2 cep
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Psoralen-c 2 cep is a member of the psoralen family, which are naturally occurring photoactive compounds found in plants. These compounds are known for their ability to penetrate cellular membranes and interact with deoxyribonucleic acid (DNA) when activated by specific frequencies of electromagnetic radiation, such as ultraviolet light . This compound has been studied for its potential therapeutic applications, particularly in the treatment of skin conditions and cancer .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of psoralen-c 2 cep typically involves the extraction of psoralen from natural sources such as the seeds of Psoralea corylifolia or certain fruits like figs and citrus fruits . The extracted psoralen is then subjected to various chemical reactions to produce this compound. Common synthetic routes include the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The raw materials are processed using advanced extraction techniques such as supercritical fluid extraction or solvent extraction. The extracted psoralen is then purified through crystallization or chromatography to obtain high-purity this compound .
化学反应分析
Types of Reactions
Psoralen-c 2 cep undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: This compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound include oxidized derivatives, reduced forms, and substituted compounds with different functional groups. These products have varying chemical and biological properties, making them useful for different applications .
科学研究应用
Psoralen-c 2 cep has a wide range of scientific research applications, including:
Chemistry: Used as a photoreactive agent in various chemical reactions and studies.
Biology: Studied for its ability to interact with DNA and its potential use in genetic research.
Industry: Utilized in the development of phototherapy treatments and other industrial applications.
作用机制
The mechanism of action of psoralen-c 2 cep involves its ability to penetrate cellular membranes and insert itself between the pyrimidines of DNA. When exposed to ultraviolet light, this compound becomes photoreactive and forms mono- and di-adducts with DNA, leading to cell apoptosis. This apoptotic effect is more pronounced in tumor cells due to their high rate of cell division . Additionally, photoactivated this compound can inhibit tyrosine kinase signaling and influence the immunogenic properties of cells .
相似化合物的比较
Psoralen-c 2 cep is unique compared to other similar compounds due to its specific photoreactive properties and its ability to form stable adducts with DNA. Similar compounds include:
Coumarin: A compound with a similar chemical structure but lacking the photoreactive properties of this compound.
Furocoumarins: A group of compounds that share the fused furan ring structure with this compound but have different biological activities.
属性
分子式 |
C26H35N2O6P |
|---|---|
分子量 |
502.5 g/mol |
IUPAC 名称 |
3-[[di(propan-2-yl)amino]-[2-[(2,5,9-trimethyl-7-oxofuro[3,2-g]chromen-3-yl)methoxy]ethoxy]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C26H35N2O6P/c1-16(2)28(17(3)4)35(31-10-8-9-27)32-12-11-30-15-23-20(7)33-26-19(6)25-21(14-22(23)26)18(5)13-24(29)34-25/h13-14,16-17H,8,10-12,15H2,1-7H3 |
InChI 键 |
DBDHKKULBPYUPD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)COCCOP(N(C(C)C)C(C)C)OCCC#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


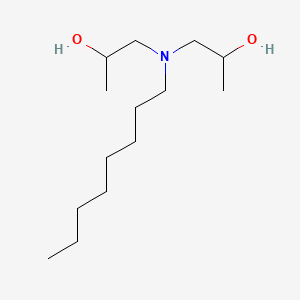
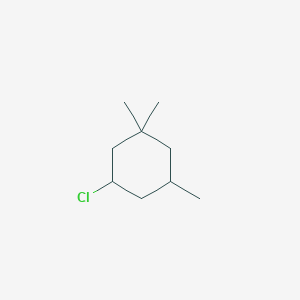

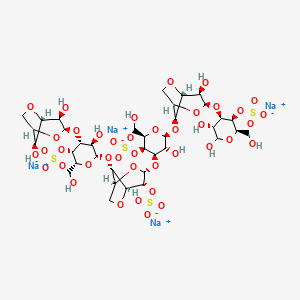
![[(1R,2S)-1-(4-aminobenzoyl)oxy-1,2,3,4-tetrahydronaphthalen-2-yl]-dimethylazanium chloride](/img/structure/B15344094.png)
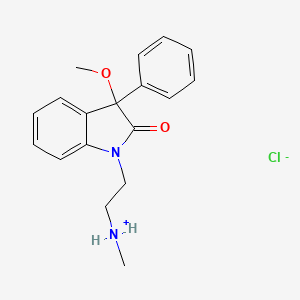
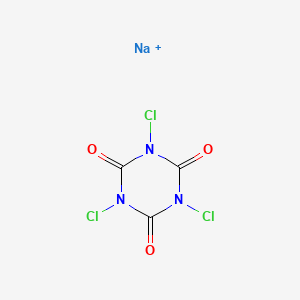
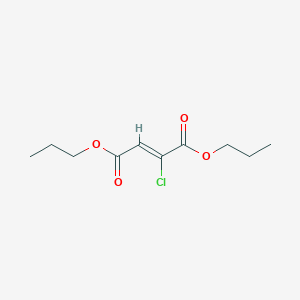
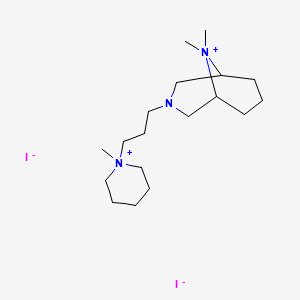
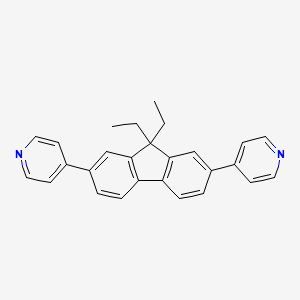
![2-amino-5,5,7-trimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B15344152.png)
![Naphtho[2,3-d]thiazolium, 2-methyl-3-(3-sulfobutyl)-, inner salt](/img/structure/B15344162.png)
![[4-Bromo-3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B15344168.png)

